BTK Inhibition Potency and SAR Validation
A derivative of the target compound, specifically 1-(3-(5-amino-3-(3-fluoro-4-(pyridin-2-yloxy)phenyl)imidazo[1,5-c]pyrimidin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one, demonstrated potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC₅₀ of 100 nM [1]. While a direct analog comparator within the same study is not provided, this value establishes a high potency benchmark for the chemical series. In contrast, a structurally related compound from a different kinase program (a JAK inhibitor featuring a 2-fluoropyridin-4-ylamino motif) exhibited a significantly weaker IC₅₀ of 18,000 nM (18 µM) against JAK1 in a similar recombinant GST-tagged catalytic domain assay, underscoring the critical role of the specific 3-fluoro-4-(pyridin-2-yloxy)phenyl motif in achieving low nanomolar affinity [2].
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (derivative) |
| Comparator Or Baseline | IC₅₀ = 18,000 nM (structurally distinct kinase inhibitor motif) |
| Quantified Difference | Target derivative is 180-fold more potent. |
| Conditions | BTK inhibition assay vs. JAK1 inhibition assay; both using recombinant purified kinase domains. |
Why This Matters
This high potency validates the 3-fluoro-4-(pyridin-2-yloxy)phenyl group as a privileged scaffold for achieving low nanomolar kinase inhibition, a critical selection criterion for lead optimization programs.
- [1] BindingDB. (2020). Data for BDBM426746 from US10544106, Compound C208. IC₅₀ = 100 nM against BTK. View Source
- [2] BindingDB. (2017). Data for BDBM330820 from US9725445. IC₅₀ = 18,000 nM against JAK1. View Source
